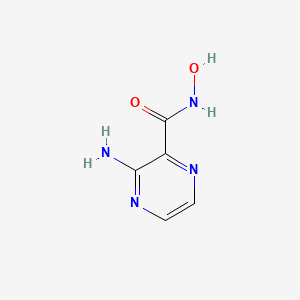
3-Amino-N-hydroxypyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-hydroxypyrazine-2-carboxamide is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antiviral Activity
3-Amino-N-hydroxypyrazine-2-carboxamide has shown significant antiviral properties against a range of RNA viruses. It functions by inhibiting viral RNA-dependent RNA polymerase, which is crucial for viral replication. Notable viruses affected include:
- Zika Virus (ZIKV)
- Influenza Virus
- West Nile Virus (WNV)
- Yellow Fever Virus (YFV)
- Foot-and-Mouth Disease Virus (FMDV)
In vitro studies have demonstrated its effectiveness in reducing viral replication, making it a candidate for further development as an antiviral agent .
Anti-inflammatory and Antimicrobial Properties
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and microbial conditions. Research indicates that derivatives of this compound exhibit potent antimicrobial activity against several pathogens, enhancing its utility in drug formulation .
Agricultural Chemistry
In agricultural applications, this compound is utilized for developing agrochemicals aimed at crop protection. Its ability to inhibit specific plant pathogens makes it valuable in formulating pesticides and fungicides. The compound's efficacy in enhancing crop resilience against diseases has been documented in several studies .
Biochemical Research
Metabolic Studies
The compound is extensively used in biochemical assays to study cellular metabolism and aging mechanisms. By increasing levels of nicotinamide adenine dinucleotide (NAD+), it plays a role in energy production and DNA repair processes. This property positions it as a significant tool in aging research and metabolic studies .
Reagent in Assays
Researchers employ this compound as a reagent in various biochemical assays, facilitating the exploration of enzyme activities and metabolic pathways. Its versatility allows for broad applications in laboratory settings .
Material Science
The compound is being explored for its potential applications in material science, particularly in developing novel materials such as coatings and polymers that require specific chemical properties. Its unique structural attributes may lead to advancements in creating materials with enhanced durability and functionality .
Table 1: Summary of Applications
Case Study: Antiviral Efficacy Against Influenza Virus
A study conducted on the antiviral efficacy of this compound demonstrated a significant reduction in influenza virus replication in vitro. The mechanism involved the inhibition of viral polymerase activity, leading to decreased viral load in treated cells compared to controls. This research highlights the compound's potential as a therapeutic agent against influenza and similar viral infections.
Eigenschaften
CAS-Nummer |
24719-09-3 |
|---|---|
Molekularformel |
C5H6N4O2 |
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
3-amino-N-hydroxypyrazine-2-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c6-4-3(5(10)9-11)7-1-2-8-4/h1-2,11H,(H2,6,8)(H,9,10) |
InChI-Schlüssel |
XDFKSKHEFRFJOS-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=N1)C(=O)NO)N |
Kanonische SMILES |
C1=CN=C(C(=N1)C(=O)NO)N |
Key on ui other cas no. |
24719-09-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















